REACTION_CXSMILES
|
Cl.[F:2][C:3]1[C:4]([CH3:36])=[C:5]([F:35])[C:6]2[O:11][C:10]([C:12]3[CH:17]=[CH:16][C:15]([NH:18]C(=O)C(C)(C)C)=[C:14]([F:25])[CH:13]=3)=[CH:9][C:8](=[O:26])[C:7]=2[C:27]=1[NH:28]C(=O)C(C)(C)C>O1CCOCC1>[NH2:28][C:27]1[C:7]2[C:8](=[O:26])[CH:9]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([F:25])[CH:13]=3)[O:11][C:6]=2[C:5]([F:35])=[C:4]([CH3:36])[C:3]=1[F:2]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
6,8-difluoro-2-(3-fluoro-4-pivaloylaminophenyl)-7-methyl-5-pivaloylamino-4H-1-benzopyran-4-one
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C2=C(C(C=C(O2)C2=CC(=C(C=C2)NC(C(C)(C)C)=O)F)=O)C1NC(C(C)(C)C)=O)F)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted once with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed once with an aqueous saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (chloroform:methanol=40:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C2=C1C(C=C(O2)C2=CC(=C(C=C2)N)F)=O)F)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 183 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |